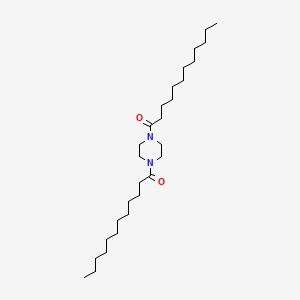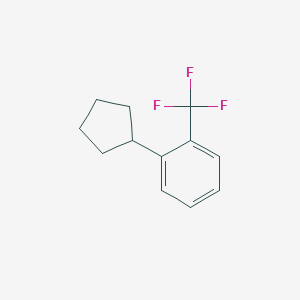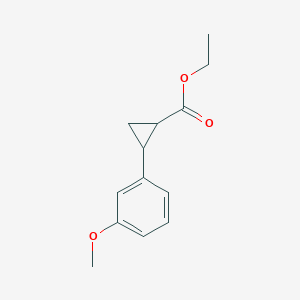
3-(dodecylthio)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dodecylthio)-1-propanol is an organic compound characterized by the presence of a dodecylthio group attached to a propanol backbone. This compound is known for its surfactant properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dodecylthio)-1-propanol typically involves the reaction of 1-propanol with dodecylthiol under specific conditions. One common method is the nucleophilic substitution reaction where dodecylthiol reacts with 1-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions are crucial to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(dodecylthio)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The dodecylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products
Oxidation: Dodecylthio-propanoic acid.
Reduction: Dodecylpropane.
Substitution: Various substituted propanol derivatives.
Scientific Research Applications
3-(dodecylthio)-1-propanol has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 3-(dodecylthio)-1-propanol is primarily based on its surfactant properties. The dodecylthio group interacts with hydrophobic surfaces, while the hydroxyl group interacts with hydrophilic environments. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include lipid bilayers and hydrophobic interfaces.
Comparison with Similar Compounds
Similar Compounds
- 3-(octylthio)-1-propanol
- 3-(hexadecylthio)-1-propanol
- 3-(butylthio)-1-propanol
Uniqueness
Compared to its analogs, 3-(dodecylthio)-1-propanol has a longer alkyl chain, which enhances its surfactant properties. This makes it more effective in applications requiring strong hydrophobic interactions and stabilization of emulsions.
Properties
CAS No. |
24698-37-1 |
|---|---|
Molecular Formula |
C15H32OS |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
3-dodecylsulfanylpropan-1-ol |
InChI |
InChI=1S/C15H32OS/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h16H,2-15H2,1H3 |
InChI Key |
DJZRNYGSFROBKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B8781363.png)






